2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid
Description
2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid is a fluorinated piperazine derivative characterized by a difluoroethyl substituent on the piperazine ring and a propanoic acid moiety. Its structural framework is analogous to several bioactive molecules targeting neurological and metabolic pathways .
Properties
IUPAC Name |
2-[4-(2,2-difluoroethyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c1-7(9(14)15)13-4-2-12(3-5-13)6-8(10)11/h7-8H,2-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEQFMAEBWLXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 2,2-difluoroethyl bromide under basic conditions to form the intermediate 4-(2,2-difluoroethyl)piperazine. This intermediate is then reacted with α-bromo propanoic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to an ethyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Ethyl-substituted piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The difluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The propanoic acid moiety can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic Acid Hydrochloride
- Structure : Substituted with a 2-fluorophenyl group on the piperazine ring.
- Molecular Formula : C₁₃H₁₈ClFN₂O₂.
- The hydrochloride salt enhances aqueous solubility compared to the free acid form .
2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic Acid
- Structure : Features a tert-butoxycarbonyl (Boc) protecting group.
- Molecular Formula : C₁₂H₂₂N₂O₄.
- Key Differences :
3-(4-(Pyridin-2-yl)piperazin-1-yl)propanoic Acid Hydrochloride
- Structure : Pyridinyl substituent on the piperazine.
- Molecular Formula : C₁₂H₁₇ClN₃O₂.
- Key Differences :
Ethyl 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoate
- Structure : Ethyl ester prodrug with a 4-methoxyphenyl group.
- Molecular Formula : C₁₆H₂₄N₂O₃.
- Key Differences :
Physicochemical Properties
Notes:
- Halogenation (F, Cl) increases molecular weight and logP but enhances metabolic stability.
- Salt forms (e.g., HCl) dramatically improve solubility .
Biological Activity
2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C9H16F2N2O2
- Molecular Weight : 222.23 g/mol
- Boiling Point : Approximately 311.9 °C
- Density : 1.206 g/cm³
- pKa : 4.22
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with 2,2-difluoroethyl bromide to form an intermediate, which is further reacted with acrylonitrile and hydrolyzed to yield the final product .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown comparable efficacy to standard antimicrobial agents such as ciprofloxacin and fluconazole . The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways critical for bacterial survival.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound possess anticancer properties. For example, certain analogs have shown promising results in inhibiting cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest . Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The unique structural features provided by the difluoroethyl group and the piperazine ring enhance its binding affinity and specificity towards biological targets. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects in microbial infections and cancer .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study A (2019) | Significant antimicrobial activity against Gram-positive bacteria | Tube dilution technique |
| Study B (2020) | Anticancer effects on HCT116 cell line | MTT assay and molecular docking |
| Study C (2021) | Inhibition of enzyme activity related to cancer metabolism | Enzyme inhibition assays |
Q & A
Q. What experimental adjustments mitigate low yields in the final coupling step?
- Methodological Answer : Low yields may stem from steric hindrance or poor nucleophilicity. Solutions include:
- Activating Agents : Use 1,1'-carbonyldiimidazole (CDI) or HATU to enhance carboxylate reactivity .
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency for temperature-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
